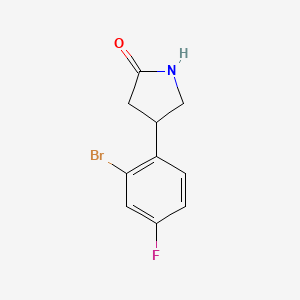

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one

Übersicht

Beschreibung

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

Bromination and Fluorination: The starting material, phenylpyrrolidin-2-one, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

Cyclization: The intermediate product is then subjected to cyclization reactions to form the pyrrolidin-2-one ring.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.

4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one: Contains a methyl group instead of fluorine, leading to variations in its chemical behavior and applications.

Biologische Aktivität

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. With a molecular formula of C12H12BrFNO and a molecular weight of approximately 288.16 g/mol, this compound features a pyrrolidin-2-one ring substituted with a 2-bromo-4-fluorophenyl group. The presence of bromine and fluorine contributes to its distinctive chemical behavior, making it a candidate for various biological applications, particularly in the treatment of neurological disorders.

Pharmacological Properties

The biological activity of this compound has been explored in several studies, revealing its potential as an active pharmaceutical ingredient. Key pharmacological properties include:

- Binding Affinity : This compound shows significant binding affinity to various neurotransmitter receptors, suggesting its potential role in modulating central nervous system (CNS) activities. Interaction studies indicate that it may influence the activity of enzymes and receptors relevant to neurological disorders.

- Mechanism of Action : Research indicates that this compound may act on specific neurotransmitter systems, potentially impacting conditions such as depression, anxiety, and other mood disorders. The exact mechanism is still under investigation, but initial findings point toward its involvement in receptor modulation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | Lacks bromine substituent | Different reactivity profile |

| 4-(2-Chlorobenzyl)piperidin-4-ol | Chlorine instead of bromine | Varying biological activity |

| 4-(2-Bromo-4-methylbenzyl)piperidin-4-ol | Methyl group instead of fluorine | Alters compound properties significantly |

The unique combination of bromine and fluorine in this compound significantly influences its reactivity and biological effects compared to these similar compounds.

Case Studies and Research Findings

- Neurological Implications : A study focusing on the interaction between this compound and neurotransmitter receptors demonstrated its potential utility in treating CNS disorders. The findings suggest that it may enhance receptor activity associated with mood regulation .

- Antiproliferative Activity : Research has indicated that compounds related to pyrrolidinones can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests that this compound could have applications in cancer therapy by targeting CDK pathways .

- Synthesis and Yield Studies : Various synthetic routes for producing this compound have been explored, with yields exceeding 90% under optimized conditions. These studies are crucial for scaling up production for further pharmacological evaluation .

Eigenschaften

IUPAC Name |

4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVUVLTULCWVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268333 | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171825-25-4 | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171825-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.